molecular formula C11H19NO B376835 4-Ethynyl-2,2,6,6-tetramethylpiperidin-4-ol CAS No. 53654-26-5

4-Ethynyl-2,2,6,6-tetramethylpiperidin-4-ol

Cat. No.: B376835
CAS No.: 53654-26-5
M. Wt: 181.27g/mol
InChI Key: WKHGZAFSCCRZQJ-UHFFFAOYSA-N
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Description

4-Ethynyl-2,2,6,6-tetramethylpiperidin-4-ol is a chemical compound with the molecular formula C11H19NO It is a derivative of piperidine, characterized by the presence of an ethynyl group and four methyl groups attached to the piperidine ring

Scientific Research Applications

4-Ethynyl-2,2,6,6-tetramethylpiperidin-4-ol has diverse applications in scientific research:

Safety and Hazards

While specific safety and hazard information for “4-Ethynyl-2,2,6,6-tetramethylpiperidin-4-ol” is not available, a related compound, 2,2,6,6-Tetramethyl-4-piperidinol, may cause respiratory irritation, skin irritation, and serious eye irritation .

Future Directions

While specific future directions for “4-Ethynyl-2,2,6,6-tetramethylpiperidin-4-ol” are not available, a related compound, 2,2,6,6-Tetramethyl-4-piperidinol, has been used to study the green and efficient method for chemoselective deoxidization of graphene oxide via ultraviolet irradiation , suggesting potential applications in materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-2,2,6,6-tetramethylpiperidin-4-ol typically involves the reaction of 2,2,6,6-tetramethylpiperidine with an ethynylating agent under controlled conditions. One common method includes the use of ethynyl magnesium bromide as the ethynylating agent, which reacts with 2,2,6,6-tetramethylpiperidine in the presence of a suitable solvent like tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully monitored to ensure consistent quality and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-2,2,6,6-tetramethylpiperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

    Substitution: Nucleophiles such as sodium azide (NaN3) or lithium aluminum hydride (LiAlH4).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of 4-Ethynyl-2,2,6,6-tetramethylpiperidin-4-ol involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The hydroxyl and ethynyl groups play a crucial role in these interactions, facilitating the formation of stable complexes and enhancing the compound’s reactivity. These interactions can inhibit ion migration and reinforce interface contact, thereby improving the stability of materials .

Comparison with Similar Compounds

    2,2,6,6-Tetramethylpiperidine: A structurally related compound without the ethynyl group.

    4-Hydroxy-2,2,6,6-tetramethylpiperidine: Similar structure but lacks the ethynyl group.

    4-Amino-2,2,6,6-tetramethylpiperidine: Contains an amino group instead of a hydroxyl group.

Uniqueness: 4-Ethynyl-2,2,6,6-tetramethylpiperidin-4-ol is unique due to the presence of both the ethynyl and hydroxyl groups, which confer distinct reactivity and potential for forming stable complexes. This makes it particularly valuable in applications requiring enhanced stability and performance .

Properties

IUPAC Name

4-ethynyl-2,2,6,6-tetramethylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c1-6-11(13)7-9(2,3)12-10(4,5)8-11/h1,12-13H,7-8H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHGZAFSCCRZQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)(C#C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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